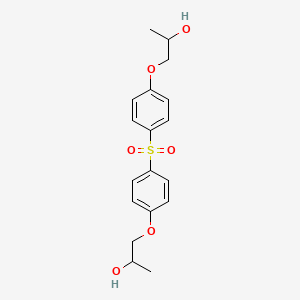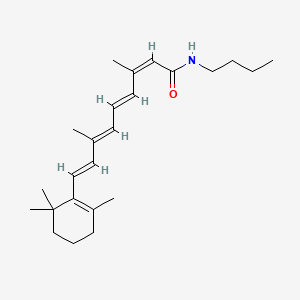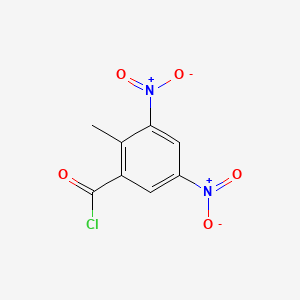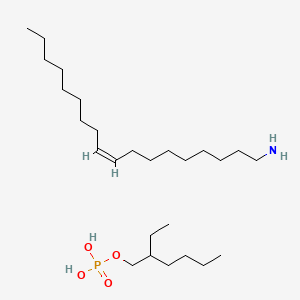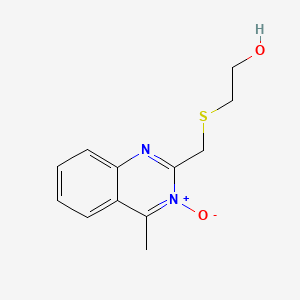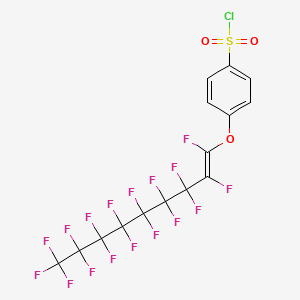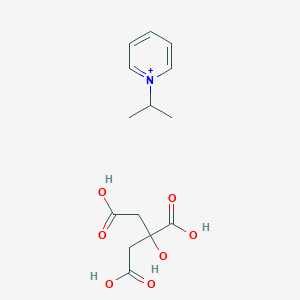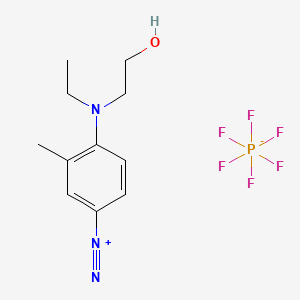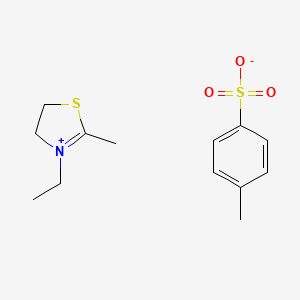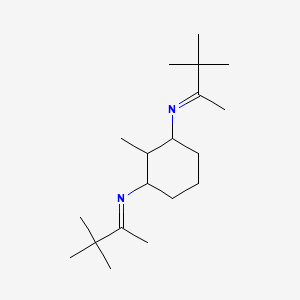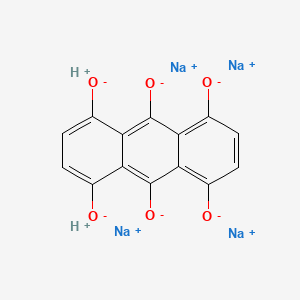
N-Dodecylglycine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Dodecylglycine hydrochloride is a chemical compound with the molecular formula C14H30ClNO2. It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a dodecyl group. This compound is known for its surfactant properties and is commonly used in various industrial and research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Dodecylglycine hydrochloride can be synthesized through the reaction of dodecylamine with glycine in the presence of hydrochloric acid. The reaction typically involves heating the mixture to facilitate the formation of the desired product. The reaction can be represented as follows:
Dodecylamine+Glycine+HCl→N-Dodecylglycine hydrochloride
The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional steps such as purification and crystallization to obtain the compound in its pure form. The use of automated reactors and controlled environments ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-Dodecylglycine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The dodecyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific conditions such as elevated temperatures or the presence of a base.
Major Products Formed
Oxidation: Formation of dodecanoic acid.
Reduction: Formation of dodecylamine.
Substitution: Formation of various substituted glycine derivatives.
Aplicaciones Científicas De Investigación
N-Dodecylglycine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and dispersants
Mecanismo De Acción
The mechanism of action of N-Dodecylglycine hydrochloride involves its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with lipid membranes and proteins. This interaction can disrupt membrane integrity, making it useful in various biological and chemical applications .
Comparación Con Compuestos Similares
Similar Compounds
N-Dodecylglycine: Similar structure but lacks the hydrochloride group.
N-Dodecylglycine betaine: A zwitterionic surfactant with similar properties.
N-Dodecylglycine methyl ester: An ester derivative with different solubility and reactivity
Uniqueness
N-Dodecylglycine hydrochloride is unique due to its specific surfactant properties and its ability to form stable aqueous solutions. Its hydrochloride group enhances its solubility in water, making it more versatile for various applications compared to its non-hydrochloride counterparts .
Propiedades
Número CAS |
21937-95-1 |
|---|---|
Fórmula molecular |
C14H30ClNO2 |
Peso molecular |
279.84 g/mol |
Nombre IUPAC |
2-(dodecylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C14H29NO2.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-15-13-14(16)17;/h15H,2-13H2,1H3,(H,16,17);1H |
Clave InChI |
HPYQMMRAJGWWHU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



